ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H11F2NO3 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11F2NO3/c1-2-17-10(16)8-5-6-7(14-8)3-4-11(12,13)9(6)15/h5,14H,2-4H2,1H3 |
InChI Key |
LNJVZDUNIXEBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCC(C2=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
Methyl 2-azidoacetate reacts with substituted benzaldehydes under basic conditions to form azidocinnamates. For example, ethyl 5-chloroindole-2-carboxylate (a structural analog) is synthesized via condensation of methyl 2-azidoacetate with 4-chlorobenzaldehyde, yielding methyl-2-azidocinnamate intermediates.
Key Parameters :
Thermolysis and Cyclization
Azidocinnamates undergo thermolytic cyclization at elevated temperatures (e.g., 100–120°C) in high-boiling solvents like chlorobenzene. This step generates the indole ring via a-sigmatropic rearrangement, producing ethyl indole-2-carboxylate derivatives.
Example :
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is synthesized by heating methyl-2-azidocinnamate in chlorobenzene at 110°C for 12 hours, achieving 65–72% yield after chromatography.
Introduction of the 5,5-Difluoro and 4-Oxo Groups
Electrophilic Fluorination
The 5,5-difluoro substitution is introduced via electrophilic fluorination agents such as Selectfluor™ or DAST (diethylaminosulfur trifluoride). These reagents selectively fluorinate ketones or enolates adjacent to electron-withdrawing groups.
Mechanism :
-
DAST mediates deprotonation at C5, followed by nucleophilic fluoride attack.
-
Sequential fluorination requires stoichiometric excess (2.2 equiv) of DAST in anhydrous dichloromethane at 0°C.
Optimization :
Oxidation to 4-Oxo Functionality
The 4-oxo group is introduced through oxidation of a secondary alcohol or dihydroindole precursor. Common oxidants include pyridinium chlorochromate (PCC) or Jones reagent.
Procedure :
-
Ethyl 5,5-difluoro-4-hydroxy-6,7-dihydroindole-2-carboxylate (0.1 mol) is dissolved in acetone.
-
PCC (0.12 mol) is added portionwise at 0°C, followed by stirring at room temperature for 6 hours.
Cyclization to Form the 6,7-Dihydro Structure
Radical-Mediated Cyclization
Intramolecular cyclization of N-allyl or propargyl-substituted indoles generates the 6,7-dihydro ring. Aryl radicals generated at C7 trigger cyclization, forming the fused cyclohexane ring.
Conditions :
Transition Metal Catalysis
Palladium-catalyzed C–H activation enables direct annulation of alkenes to the indole core.
Example :
Ethyl 5,5-difluoro-4-oxo-1H-indole-2-carboxylate (0.05 mol), allyl bromide (0.06 mol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.2 equiv) in DMF at 80°C for 8 hours yield the dihydro product in 70% yield.
Final Esterification and Purification
Ester Group Retention
The ethyl ester at C2 is preserved throughout synthesis by avoiding hydrolytic conditions. Basic or acidic workups are minimized post-cyclization.
Chromatographic Purification
Final purification employs silica gel chromatography with gradients of ethyl acetate in hexane (10–30%). Analytical HPLC (C18 column, acetonitrile/water) confirms ≥97% purity.
Alternative Synthetic Routes
Friedel-Crafts Acylation Followed by Reduction
Multicomponent Coupling Reactions
Copper-catalyzed coupling of ethyl 2-oxocyclohexane-1-carboxylate with fluorinated indole precursors under oxidative conditions (K₂S₂O₈, CuCl₂) forms the target compound in one pot.
Conditions :
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar indole core and chair conformation of the 6,7-dihydro ring. Key metrics:
Challenges and Optimization Strategies
Regioselectivity in Fluorination
Competing fluorination at C4 or C6 is mitigated by:
Byproduct Formation
Radical cyclization often generates regioisomers (e.g., 5- vs 7-substituted indoles). Gradient elution chromatography (hexane → ethyl acetate) separates isomers effectively.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Ethyl-5-fluoroindole-2-carboxylate
- Structure : Features a single fluorine at position 5 and a fully aromatic indole ring.
- Key Differences : Lacks the 5,5-difluoro and 4-oxo groups, as well as the 6,7-dihydro saturation.
- Impact: The mono-fluoro substitution reduces electron-withdrawing effects compared to the target compound. This compound is used as an intermediate in synthesizing carboxamide derivatives with demonstrated biological activity .
Ethyl 4,4-Difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Structure : Contains 4,4-difluoro substitution and a fully saturated 4,5,6,7-tetrahydro ring.
- Key Differences : Fluorines at positions 4,4 (vs. 5,5) and the lack of a 4-oxo group.
- The 4,4-difluoro substitution may sterically hinder interactions compared to the 5,5-difluoro analog .
Ethyl 5-Methoxyindole-2-carboxylate
- Structure : Substitutes fluorine with a methoxy group at position 5.
- Key Differences : The electron-donating methoxy group contrasts with fluorine’s electron-withdrawing nature, altering electronic distribution and reactivity.
- Impact: Methoxy groups typically enhance solubility but may reduce metabolic stability compared to fluorinated analogs. This compound is noted for high purity (>97%), suggesting utility in precise synthetic applications .
Functional Group Influence
4-Oxo Group
This feature is absent in analogs like ethyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, which may limit their intermolecular interactions .
6,7-Dihydro Saturation
Fully aromatic analogs (e.g., ethyl-5-fluoroindole-2-carboxylate) may exhibit stronger π-π interactions but lower solubility .
Comparative Data Table
Biological Activity
Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure and notable fluorine substitutions. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 243.21 g/mol
- IUPAC Name : Ethyl 5,5-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- CAS Number : 1263083-10-8
The compound features dual fluorine substitutions at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological activity compared to other indole derivatives .
This compound exhibits potential biological activities through interactions with specific molecular targets. These interactions can alter enzyme activity or receptor function, leading to various biological effects. The compound's ability to bind to specific enzymes or receptors suggests it may influence their activity, which is crucial for understanding its therapeutic mechanisms .
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : The structural characteristics of indoles often correlate with anticancer activity. Ongoing studies are exploring its efficacy in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating neuroinflammation and oxidative stress pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 25 µg/mL | In vitro assays |
| Study B | Induced apoptosis in cancer cell lines (IC = 15 µM) | Cell viability assays |
| Study C | Showed neuroprotective effects in a mouse model of Alzheimer's disease | Behavioral tests and biochemical assays |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent for bacterial infections.
-
Case Study on Anticancer Activity :
- In another investigation focusing on cancer cell lines, the compound was found to inhibit cell growth effectively. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
-
Neuroprotective Case Study :
- Research involving animal models demonstrated that administration of the compound improved cognitive function and reduced markers of neuroinflammation in models of neurodegenerative diseases.
Q & A
Q. Q1. What are the standard synthetic routes for ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate, and how can reaction efficiency be validated?
The compound can be synthesized via modified Fischer indole protocols, where cyclization of fluorinated precursors under acidic conditions yields the indole core. For example, 5,5-difluoro-4-oxo-6,7-dihydroindole intermediates may undergo esterification with ethyl chloroformate in the presence of a base (e.g., pyridine) . Validation requires:
- Purity assessment : HPLC (≥95% purity) with C18 columns and acetonitrile/water gradients.
- Structural confirmation : (δ 1.3–1.4 ppm for ethyl CH, δ 4.3–4.4 ppm for ester CH), (coupled splitting patterns for geminal difluoro groups), and HRMS .
Q. Q2. How can researchers address contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from polymorphic forms or solvent residues. Mitigation strategies include:
- Recrystallization : Test solvents (e.g., ethanol, DCM/hexane) to isolate pure polymorphs.
- Thermal analysis : DSC to identify phase transitions and confirm reported melting points (e.g., 208–210°C for analogous indole carboxylates) .
- Cross-validation : Compare data with computational predictions (DFT/B3LYP/6-31G*) .
Advanced Research Questions
Q. Q3. What computational methods are optimal for predicting the reactivity of the difluoro-oxoindole core in nucleophilic/electrophilic reactions?
Quantum mechanical calculations (e.g., Fukui indices, NBO analysis) identify reactive sites:
- Electrophilic susceptibility : The 4-oxo group and electron-deficient indole C3 position are prone to nucleophilic attack.
- Fluorine effects : Electron-withdrawing difluoro groups enhance electrophilicity at C4 and C7, validated via Hammett σ values .
Methodology : - Use Gaussian or ORCA for geometry optimization.
- Solvent effects (e.g., DMSO) modeled via PCM .
Q. Q4. How can Design of Experiments (DoE) optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
A fractional factorial design reduces variables (e.g., temperature, catalyst loading, solvent polarity):
Q. Q5. What analytical techniques resolve stereochemical ambiguities in dihydroindole derivatives?
- X-ray crystallography : Confirms the chair conformation of the 6,7-dihydro ring and fluorine spatial arrangement.
- VCD (Vibrational Circular Dichroism) : Detects enantiomeric excess in chiral derivatives .
- Dynamic NMR : Observes ring-flipping barriers (ΔG) in the dihydro moiety .
Comparative and Mechanistic Studies
Q. Q6. How does the 5,5-difluoro substitution influence bioactivity compared to non-fluorinated analogs?
Fluorination enhances metabolic stability and target binding:
- Enzyme inhibition : Fluorine’s electronegativity increases hydrophobic interactions with kinase ATP pockets (e.g., IC values 10x lower than non-fluorinated analogs) .
- Case study : Methyl 5,6-difluoroindole-2-carboxylate showed 90% inhibition of COX-2 vs. 60% for the non-fluorinated version .
Q. Q7. What are the key challenges in scaling up the synthesis while maintaining enantiopurity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
